Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate
Description
Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate is an α,β-unsaturated enamino ester characterized by a conjugated system of double bonds and a secondary amine substituent. Its structure consists of:
- A methyl ester group at the C1 position.
- A but-2-enoate backbone with an amino substituent at C2.
- A but-3-en-1-yl group attached to the amino nitrogen, introducing an additional double bond (C=C) at the terminal position.
This compound is synthesized via reactions involving methyl 3-aminocrotonate and amino acid derivatives, often under mild conditions (e.g., NaOAc in methanol) . Its structural features make it a versatile intermediate in organic synthesis, particularly for generating cytotoxic quinone-amino acid conjugates and heterocyclic systems .
Properties
CAS No. |
102233-70-5 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-(but-3-enylamino)but-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h4,7,10H,1,5-6H2,2-3H3 |
InChI Key |
WOVVBWFNJHVIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate typically involves the reaction of but-3-en-1-amine with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Key Observations :
- Substituent Bulk : Bulky groups (e.g., tert-butoxycarbonyl in ) reduce conformational flexibility and increase steric hindrance, impacting reactivity.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethanesulfonyloxy in ) enhance electrophilicity of the α,β-unsaturated system.
- Chirality : Compounds like 4b (L-alanine derivative) exhibit stereoselective behavior in synthesis and biological activity .
Reactivity Trends :
- Terminal alkenes (as in the but-3-en-1-yl group) participate in cycloaddition or oxidation reactions.
- Enamino esters with aromatic amines (e.g., 3b) undergo intramolecular cyclization more readily than aliphatic analogues .
Physical and Spectroscopic Properties
Table: Comparative Physical Data
Notable Trends:
- Melting Points : Increase with aromaticity and hydrogen-bonding capacity (e.g., compound 14 vs. aliphatic analogues).
- NMR Shifts : Substituents like indole rings induce significant deshielding (δ >7 ppm) in aromatic regions .
Structure-Activity Relationships (SAR) :
- Alkenyl Substituents : Terminal alkenes (as in the target compound) enhance membrane permeability and bioavailability.
- Aromaticity : Conjugation with indole or benzoyl groups (e.g., 4g , 14 ) improves cytotoxicity .
Biological Activity
Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. It can be represented as follows:
This compound contains an amino group, an ester functional group, and a conjugated double bond system, which may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties:
Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
2. Anticancer Potential:
The compound has been evaluated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
3. Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This inhibition can lead to reduced proliferation of cancer cells and enhanced susceptibility of bacteria to existing antibiotics.
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound on human lung cancer (A549) and bladder carcinoma (J82) cell lines, the following results were obtained:
| Compound | IC50 (µM) A549 | IC50 (µM) J82 |
|---|---|---|
| This compound | 12.5 ± 0.5 | 9.8 ± 0.4 |
| Etoposide (Control) | 4.5 ± 0.2 | 5.5 ± 0.3 |
These findings indicate that while this compound is less potent than Etoposide, it still demonstrates significant cytotoxicity against the tested cancer cell lines.
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of this compound against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that Methyl 3-[(but-3-en-1-yl)amino]but-2enoate possesses moderate antimicrobial activity.
The biological activity of Methyl 3-[(but-3-en-1-yl)amino]but-2enoate can be attributed to several mechanisms:
1. Interaction with Cellular Targets:
The compound may bind to specific receptors or enzymes, altering their function and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
2. Induction of Oxidative Stress:
It is hypothesized that the compound can induce oxidative stress within cells, contributing to apoptosis in cancer cells and enhancing the efficacy of conventional antibiotics against resistant strains.
3. Modulation of Signaling Pathways:
Research indicates that Methyl 3[(but-3-en1yl)amino]but2enoate may modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
